2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide
Description
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a benzothiadiazine core modified with chlorine, fluorophenyl substituents, and a sulfone group (1,1-dioxido). The compound’s structure combines a 1,2,3-benzothiadiazine ring substituted at position 6 with chlorine and at position 4 with a 2-fluorophenyl group. The sulfone moiety enhances polarity and may influence metabolic stability. While direct pharmacological data are unavailable, benzothiadiazine derivatives are historically associated with diuretic and antihypertensive activities, suggesting possible therapeutic applications .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O3S/c22-13-8-9-19-17(10-13)21(16-6-1-2-7-18(16)24)26-27(31(19,29)30)12-20(28)25-15-5-3-4-14(23)11-15/h1-11H,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASWAIFVBGSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide is a member of the benzothiadiazine class known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Thiadiazine ring : Contributes to its chemical reactivity and biological activity.
- Chloro and fluorine substituents : Enhance its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 467.92 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiadiazine core : Utilizing chlorosulfonyl amine and various substituted phenols.
- Substitution reactions : Introducing chloro and fluorine groups to enhance biological activity.
Careful control of reaction conditions such as temperature and time is crucial for optimizing yield.
Antimicrobial Properties
Studies have shown that benzothiadiazine derivatives exhibit significant antimicrobial activity. The presence of halogen substituents (chlorine and fluorine) has been linked to enhanced antibacterial properties. For instance, compounds with similar structures demonstrated high efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) as low as 5 μM .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. The structural features allow for potential interactions with cancer cell pathways. Preliminary studies suggest that benzothiadiazine derivatives can inhibit tumor growth in various cancer models.
Case Studies
-
In Vitro Studies : A study evaluated the antimicrobial activity of related thiadiazine derivatives, revealing that compounds with similar structural characteristics showed promising results against gram-positive and gram-negative bacteria.
Compound MIC (μM) Target Organism Compound A 5 E. coli Compound B 10 S. aureus Compound C 15 Pseudomonas aeruginosa - Anticancer Evaluation : In a separate study, derivatives were tested on human cancer cell lines, demonstrating inhibition of cell proliferation with IC50 values ranging from 15 to 30 μM, indicating potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Halogen substituents : Increase lipophilicity and enhance penetration into cells.
- Thiadiazine core : Essential for maintaining biological activity.
These findings suggest that modifications to the core structure or substituents can lead to compounds with improved efficacy and selectivity .
Comparison with Similar Compounds
Key Observations:
Core Ring Systems: The target compound’s benzothiadiazine core (with sulfone) contrasts with the thiazole ring in ’s compound and the naphthalene system in . The thiazole-pyridine hybrid () may exhibit improved π-π stacking interactions in biological targets, such as kinase active sites .
The sulfone group in the target compound introduces polarity, which may reduce off-target binding compared to the purely hydrophobic naphthalene moiety in .
Synthetic Routes :
- The target compound likely involves cyclization of benzothiadiazine precursors, whereas ’s compound requires thiazole ring formation via Hantzsch synthesis. ’s compound is synthesized via amide coupling between naphthalen-1-ylacetyl chloride and 3-chloro-4-fluoroaniline .
Research Findings and Implications
- Crystallography and Stability: The dihedral angle between aromatic rings in ’s compound (60.5°) suggests reduced planarity, which may limit crystal packing efficiency compared to the more rigid benzothiadiazine core.
- Pharmacokinetics : The sulfone group in the target compound may improve metabolic stability over thiazole or naphthalene-based analogs, which are prone to oxidative metabolism .
- Ligand Interactions : The pyridine-thiazole system in ’s compound could enhance metal coordination, making it suitable for catalytic or chelation therapies, whereas the target compound’s sulfone may favor hydrogen-bonding interactions in enzyme pockets .
Q & A
Q. What are the key steps in synthesizing this benzothiadiazine derivative, and how are reaction conditions optimized?
The synthesis involves three critical stages:
Benzothiadiazine Core Formation : Reacting precursors (e.g., chlorinated benzene derivatives) under reflux with catalysts like sulfuric acid to form the bicyclic core .
Fluorophenyl Group Introduction : Using Suzuki-Miyaura coupling to attach the 2-fluorophenyl group, requiring palladium catalysts and inert conditions (e.g., nitrogen atmosphere) .
Acetamide Functionalization : Reacting the intermediate with 3-fluoroaniline in the presence of coupling agents (e.g., EDC/HOBt) to form the final acetamide .
Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and purification via column chromatography .
Q. How is structural characterization performed to confirm the compound’s identity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and confirms substituent positions .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 490) .
- X-ray Crystallography : Resolves the 3D arrangement of the benzothiadiazine core and fluorophenyl groups .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via kinetic assays) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetics?
- Fluorine vs. Chlorine : Fluorine enhances metabolic stability (C-F bond resistance to CYP450 enzymes) and lipophilicity (logP ~3.2), improving blood-brain barrier penetration . Chlorine increases steric bulk, potentially reducing binding affinity to flexible active sites .
- SAR Studies : Modifying the acetamide’s aryl group (e.g., replacing 3-fluorophenyl with 4-CF3) alters selectivity for kinase targets like EGFR .
Q. What computational methods are used to predict binding modes and optimize lead compounds?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., hydrogen bonding between the acetamide carbonyl and kinase hinge region) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for affinity .
- ADMET Prediction : SwissADME estimates oral bioavailability (%F >60) and toxicity (e.g., hERG inhibition risk) .
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Case Example : Discrepancies in IC50 values for COX-2 inhibition (e.g., 0.5 μM vs. 2.1 μM) may arise from assay conditions (e.g., substrate concentration, pH).
- Resolution Strategies :
- Standardize protocols (e.g., uniform substrate: 10 μM arachidonic acid).
- Use isoform-specific inhibitors as controls .
- Validate via orthogonal assays (e.g., Western blot for COX-2 protein levels) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Solvent Optimization : Replace DMF with MeCN to reduce toxicity and improve yield (from 65% to 82%) .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .
- Continuous Flow Systems : Enhance reproducibility in fluorophenyl coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
